- Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality, Tetrahedron, 2012, 68(44), 9068-9075

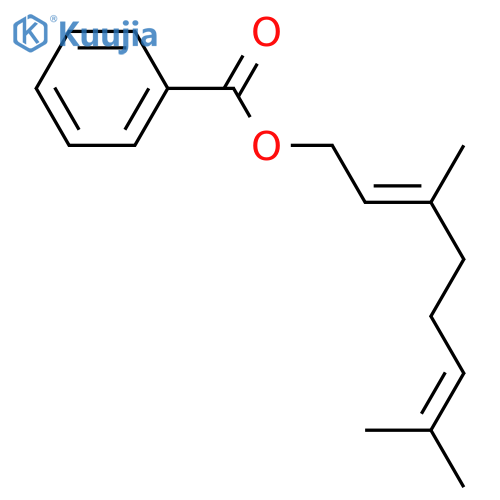

Cas no 94-48-4 (2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-)

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-

- 2,4,5-TRIMETHYLANILINE

- 2,4-Dimethylbenzylamine

- GERANYL BENZOATE

- (E)-3,7-dimethyl-2,6-octadien-1-ol

- (E)-3,7-dimethyl-2,6-octadien-1-yl benzoate

- (E)-3,7-dimethylocta-2,6-dien-1-yl benzoate

- (E)-geranyl benzoate

- 1-AMINO-2,4,5-TRIMETHYLBENZENE

- benzoic acid 3,7-dimethyl-octa-2

- Benzoic acid geranyl

- benzoicacid,geraniolester

- benzoicacidgeranylester

- FEMA 2511

- geraniolbenzoate

- GERANYL BENZOATE FCC

- O-Benzoyl-geraniol

- 3,7-dimethyl-, benzoate, (e)-6-octadien-1-ol

- 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- (9CI)

- 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (E)- (8CI)

- 3,7-Dimethyl-2,6-octadienyl benzoate

- Benzoic acid geraniol ester

- Geraniol benzoate

- trans-3,7-Dimethyl-2,6-octadienyl benzoate

- 94-48-4

- D93581

- B4M42WH83V

- SCHEMBL584936

- UNII-B4M42WH83V

- Benzoic acid geranyl ester

- 3,7-DIMETHYL-2,6-OCTADIEN-1-YL BENZOATE

- 2,6-Octadien-1-ol, 3,7-dimethyl, benzoate, (E)-

- GERANYL BENZOATE [FCC]

- 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-

- (2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate

- 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-benzoate, (2E)-

- SCHEMBL584937

- FEMA No. 2511

- (E)-3,7-DIMETHYL-2,6-OCTADIENE-1-YL BENZOATE

- YDVXYTIIPGKIJP-NTCAYCPXSA-N

- DTXSID4052637

- (2E)-3,7-Dimethyl-2,6-octadienyl benzoate

- A844970

- BRN 3119464

- CHEBI:156234

- 3-09-00-00412 (Beilstein Handbook Reference)

- GERANYL BENZOATE [FHFI]

- Benzoic acid, geraniol ester

- 2,6-OCTADIEN-1-OL, 3,7-DIMETHYL-, BENZOATE, (E)-

- Q27274360

- [(2E)-3,7-dimethylocta-2,6-dienyl] benzoate

- MFCD00036513

- (E)-3,7-dimethylocta-2,6-dienyl benzoate

- (2E)-geranyl benzoate

- NS00012494

- 3,7-dimethylocta-2,6-dien-1-yl benzoate

- 2,6-Octadien-1-ol,3,7-dimethyl-,1-benzoate,(2E)-

- AI3-35981

- Benzoic acid, geranyl ester

- Benzoicacid,geraniolester;

- 3,7-dimethylocta-2,6-dien-1-ylbenzoate

- EINECS 202-337-0

- trans-3,7-Dimethyl-2,6-octadien-1-yl benzoate

-

- MDL: MFCD00036513

- Inchi: 1S/C17H22O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+

- Chiave InChI: YDVXYTIIPGKIJP-NTCAYCPXSA-N

- Sorrisi: C(C1C=CC=CC=1)(=O)OC/C=C(\C)/CC/C=C(\C)/C

Proprietà calcolate

- Massa esatta: 258.16200

- Massa monoisotopica: 258.161979940g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 19

- Conta legami ruotabili: 7

- Complessità: 329

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 26.3Ų

- Carica superficiale: 0

- XLogP3: 5.1

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Liquido da incolore a giallastro. Ha aroma di olio di Ylang e aroma di mela dopo essere stato altamente diluito

- Densità: 0.996 g/mL at 25 °C(lit.)

- Punto di ebollizione: 305 °C(lit.)

- Punto di infiammabilità: >230 °F

- Indice di rifrazione: n20/D 1.517(lit.)

- PSA: 26.30000

- LogP: 4.53610

- FEMA: 2511 | GERANYL BENZOATE

- Solubilità: Insolubile in acqua. Solubile in olio e alcool

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Informazioni sulla sicurezza

- WGK Germania:2

- Istruzioni di sicurezza: S26-S36/37/39

- RTECS:RG5925300

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:AIR SENSITIVE, CORROSIVE

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Dati doganali

- CODICE SA:2916310090

- Dati doganali:

Codice doganale cinese:

2916310090Panoramica:

2916310090 Altri acidi benzoici e loro sali ed esteri. IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

2916310090 altri acidi benzoici e suoi sali ed esteri. Condizioni di controllo: AB (certificato di controllo per le merci verso l'interno, certificato di controllo per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00GS4P-1g |

2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- |

94-48-4 | 98% | 1g |

$1344.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616542-250mg |

(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate |

94-48-4 | 98% | 250mg |

¥3467.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616542-1g |

(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate |

94-48-4 | 98% | 1g |

¥7466.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3804-250mg |

(2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate |

94-48-4 | 95% | 250mg |

¥2182.0 | 2024-04-16 | |

| abcr | AB470002-1g |

Geranyl benzoate; . |

94-48-4 | 1g |

€1888.40 | 2024-04-16 | ||

| eNovation Chemicals LLC | D761091-1g |

2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- |

94-48-4 | 95% | 1g |

$670 | 2025-02-25 | |

| eNovation Chemicals LLC | D761091-1g |

2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- |

94-48-4 | 95% | 1g |

$670 | 2024-06-06 | |

| eNovation Chemicals LLC | D761091-100mg |

2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- |

94-48-4 | 95% | 100mg |

$220 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3804-1g |

(2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate |

94-48-4 | 95% | 1g |

¥4363.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616542-100mg |

(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate |

94-48-4 | 98% | 100mg |

¥1920.00 | 2024-04-24 |

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Metodo di produzione

Metodo di produzione 1

Metodo di produzione 2

1.2 Reagents: 4-Methylmorpholine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 15 min, 0 °C; 0 °C → rt; 6 h, rt

- Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification, Chemical Science, 2019, 10(31), 7399-7406

Metodo di produzione 3

Metodo di produzione 4

- Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts, Journal of Organic Chemistry, 2003, 68(7), 2812-2819

Metodo di produzione 5

1.2 3 h, reflux; reflux → rt

1.3 Reagents: Water ; 5 min, rt

- Ligand-assisted rate acceleration in lanthanum(III) isopropoxide catalyzed transesterification of carboxylic esters, Organic Letters, 2011, 13(3), 426-429

Metodo di produzione 6

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

- Biomimetic syntheses of analogs of Hongoquercin A and B by late-stage derivatization, Journal of Organic Chemistry, 2021, 86(2), 1802-1817

Metodo di produzione 7

1.2 Solvents: Tetrahydrofuran ; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

- Highly Active Manganese-Mediated Acylation of Alcohols with Acid Chlorides or Anhydrides, Synlett, 2017, 28(19), 2665-2669

Metodo di produzione 8

1.2 Reagents: 2,6-Dimethyl-1,4-benzoquinone Solvents: Dichloromethane ; 1 h, rt

- Efficient method for the preparation of carboxylic acid alkyl esters or alkyl phenyl ethers by a new-type of oxidation-reduction condensation using 2,6-dimethyl-1,4-benzoquinone and alkoxydiphenylphosphines, Bulletin of the Chemical Society of Japan, 2003, 76(8), 1645-1667

Metodo di produzione 9

1.2 Reagents: Imidazole

1.3 10 min, rt

1.4 Catalysts: Gadolinium triflate ; 30 min, 50 °C

1.5 3 h, 50 °C

1.6 Reagents: Sodium bicarbonate Solvents: Water

- Gd(OTf)3-catalyzed synthesis of geranyl esters for the intramolecular radical cyclization of their epoxides mediated by titanocene(III), Organic & Biomolecular Chemistry, 2015, 13(5), 1358-1366

Metodo di produzione 10

Metodo di produzione 11

1.2 Reagents: Diiodomethane Solvents: 1,4-Dioxane ; 2.5 h, rt

1.3 1.5 h, rt

- Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Metodo di produzione 12

- Fluoride-Catalyzed Esterification of Amides, Chemistry - A European Journal, 2018, 24(14), 3444-3447

Metodo di produzione 13

1.2 Reagents: Water ; rt

- A direct approach to amines with remote stereocentres by enantioselective CuH-catalyzed reductive relay hydroamination, Nature Chemistry, 2016, 8(2), 144-150

Metodo di produzione 14

Metodo di produzione 15

- Nitrosyl Triflate and Nitrous Anhydride, Same Mode of Generation, but Very Different Reaction Pathways. Direct Synthesis of 1,2-Oxazetes, Nitroso or Bisoxazo Compounds from Olefins, Organic Letters, 2022, 24(23), 4202-4206

Metodo di produzione 16

Metodo di produzione 17

Metodo di produzione 18

1.2 Solvents: Water ; 23 °C

- Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions, Organic Letters, 2019, 21(17), 6888-6892

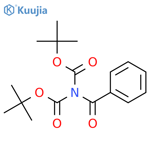

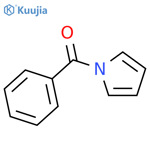

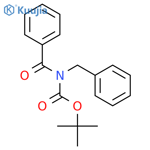

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Raw materials

- Ethanone,2,2,2-trichloro-1-phenyl-

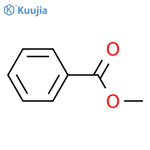

- Methyl benzoate

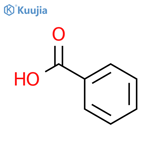

- Benzoic acid

- Geraniol

- vinyl benzoate

- 1H-Pyrrole, 1-benzoyl-

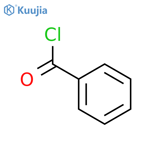

- Benzoyl chloride

- Carbamic acid, benzoyl(phenylmethyl)-, 1,1-dimethylethyl ester

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Preparation Products

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Letteratura correlata

-

Sreeraj Gopi,Augustine Amalraj,Joby Jacob,Nandakumar Kalarikkal,Sabu Thomas,Qipeng Guo New J. Chem. 2018 42 5117

-

Graham A. Bowmaker,Corrado Di Nicola,Effendy,John V. Hanna,Peter C. Healy,Scott P. King,Fabio Marchetti,Claudio Pettinari,Ward T. Robinson,Brian W. Skelton,Alexandre N. Sobolev,Aurel T?b?caru,Allan H. White Dalton Trans. 2013 42 277

-

Elzbieta Budzisz,Ingo-Peter Lorenz,Peter Mayer,Piotr Paneth,Lukasz Szatkowski,Urszula Krajewska,Marek Rozalski,Magdalena Miernicka New J. Chem. 2008 32 2238

-

Nadeem S. Sheikh Org. Biomol. Chem. 2014 12 9492

-

Kai Feng,Xingxing Jiang,Lei Kang,Wenlong Yin,Wenyu Hao,Zheshuai Lin,Jiyong Yao,Yicheng Wu,Chuangtian Chen Dalton Trans. 2013 42 13635

94-48-4 (2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-) Prodotti correlati

- 921938-80-9(4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde)

- 2340293-18-5(1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride)

- 2171974-96-0(5-ethyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)

- 1216316-56-1(2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine)

- 2287313-87-3(tert-butyl 3-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate)

- 4756-75-6(Triphenylantimony oxide)

- 91216-96-5(γ-Glutamyl-S-1-propenyl cysteine)

- 921995-46-2(2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl-N-propylacetamide)

- 2094294-24-1(1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride)

- 2137627-24-6(Methyl 5-{[(2-methylpropyl)amino]methyl}-3-azabicyclo[3.1.0]hexane-1-carboxylate)